molecular formula C16H24N2O2 B4703147 1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B4703147
M. Wt: 276.37 g/mol
InChI Key: UUWCTXZCJRDBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets. Piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors . This interaction can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific biological context.

Comparison with Similar Compounds

1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-5-7-14(20-4)8-6-13/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWCTXZCJRDBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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